molecular formula C8H6Cl2INO B076037 2,2-dichloro-N-(4-iodophenyl)acetamide CAS No. 14676-40-5

2,2-dichloro-N-(4-iodophenyl)acetamide

Cat. No.: B076037
CAS No.: 14676-40-5
M. Wt: 329.95 g/mol
InChI Key: JAXXQYDCVCBDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-N-(4-iodophenyl)acetamide is a synthetic aromatic amide intended for research and development purposes. This compound is part of the dichloroacetamide class, which is widely utilized in structural chemistry and materials science research. Compounds within this class are frequently investigated for their distinctive molecular conformations and crystal packing, often facilitated by N—H···O hydrogen bonding, which links molecules into chains or other supramolecular architectures in the solid state . The presence of the iodine atom on the phenyl ring makes this particular analog a candidate for studies in crystal engineering and as a potential synthetic intermediate for further chemical transformations. In research settings, structurally similar N-aryl-2,2-dichloroacetamides serve as key models for studying substituent effects on molecular conformation, such as the syn or anti orientation of the N—H bond relative to ring substituents . The amide functional group is a key pharmacophore in medicinal chemistry, and its bioisosteric replacement is a common strategy in drug design to improve the metabolic stability and pharmacokinetic properties of lead compounds . As such, this compound may be of interest in the synthesis of novel bioisosteres or in probing biochemical pathways. Researchers can employ this chemical in building diverse compound libraries. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

14676-40-5

Molecular Formula

C8H6Cl2INO

Molecular Weight

329.95 g/mol

IUPAC Name

2,2-dichloro-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C8H6Cl2INO/c9-7(10)8(13)12-6-3-1-5(11)2-4-6/h1-4,7H,(H,12,13)

InChI Key

JAXXQYDCVCBDID-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C(Cl)Cl)I

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Cl)Cl)I

Other CAS No.

14676-40-5

Synonyms

2,2-Dichloro-4'-iodoacetanilide

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Key parameters for this reaction include:

  • Solvent : Dichloromethane (DCM) is preferred due to its ability to dissolve both reactants and its inertness toward acyl chlorides.

  • Base : Triethylamine (TEA) is used stoichiometrically to neutralize HCl generated during the reaction, preventing protonation of the aniline and ensuring efficient nucleophilic attack.

  • Temperature : Reactions are typically conducted at room temperature (20–25°C) to minimize side reactions such as iodine displacement or over-chlorination.

  • Atmosphere : An inert argon or nitrogen atmosphere prevents oxidation of sensitive intermediates.

Example Protocol :

  • Dissolve 4-iodoaniline (1.0 equiv) in anhydrous DCM under argon.

  • Add TEA (1.2 equiv) dropwise, followed by dichloroacetyl chloride (1.1 equiv).

  • Stir for 4–6 hours at 20°C.

  • Quench the reaction with aqueous potassium carbonate, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via recrystallization from ether/petroleum ether.

Yield : 46–64% (based on analogous reactions in the literature).

Halogenation of N-(4-Iodophenyl)Acetamide

An alternative approach involves introducing chlorine atoms into the α-position of N-(4-iodophenyl)acetamide. While less common due to challenges in selective dichlorination, this method is feasible under controlled conditions.

Chlorinating Agents and Mechanisms

  • Sulfuryl Chloride (SO₂Cl₂) : Electrophilic chlorination via radical intermediates, often requiring UV light or radical initiators.

  • Phosphorus Pentachloride (PCl₅) : Direct substitution at the α-carbon, though competing side reactions (e.g., ring chlorination) necessitate careful stoichiometry.

Challenges :

  • Over-chlorination leading to trichloro derivatives.

  • Degradation of the iodo substituent under harsh conditions.

Example Protocol :

  • Suspend N-(4-iodophenyl)acetamide in dry carbon tetrachloride.

  • Add PCl₅ (2.2 equiv) gradually at 0°C.

  • Warm to reflux for 12 hours under UV light.

  • Quench with ice-water, extract with DCM, and purify via column chromatography.

Yield : <30% (due to competing side reactions).

Multi-Step Synthesis via Dichloroacetic Acid

A three-step sequence starting from dichloroacetic acid offers scalability and purity advantages:

Step 1: Synthesis of Dichloroacetyl Chloride

Dichloroacetic acid is treated with oxalyl chloride or thionyl chloride to generate dichloroacetyl chloride.
Cl2CHCOOH+SOCl2Cl2CHCOCl+SO2+HCl\text{Cl}_2\text{CHCOOH} + \text{SOCl}_2 \rightarrow \text{Cl}_2\text{CHCOCl} + \text{SO}_2 + \text{HCl}
Key Consideration : Azeotropic distillation with heptane removes traces of trichloroacetyl chloride, ensuring >98% purity.

Step 2: Coupling with 4-Iodoaniline

Follow the acylation protocol outlined in Section 1.1.

Step 3: Crystallization and Characterization

Recrystallize from ethyl acetate/hexane and validate via ¹H NMR (δ 7.6–7.8 ppm, aromatic H; δ 2.1 ppm, CHCl₂) and LC-MS (m/z 358 [M+H]⁺).

Overall Yield : 58–72%.

Comparative Analysis of Methods

Method Yield Purity Complexity
Direct acylation46–64%>95%Low
Halogenation<30%80–85%High
Multi-step synthesis58–72%>98%Moderate

Key Insights :

  • Direct acylation balances simplicity and efficiency, making it the preferred industrial method.

  • Multi-step synthesis, while lengthier, achieves superior purity by isolating intermediates.

Mechanistic Considerations and Side Reactions

Competing Pathways

  • Iodine Displacement : The electron-withdrawing nature of the dichloroacetamide group activates the para-iodo substituent toward nucleophilic aromatic substitution, particularly under basic conditions. This is mitigated by using mild bases (e.g., TEA) and low temperatures.

  • Dimerization : Excess dichloroacetyl chloride may lead to bis-acylation products, necessitating precise stoichiometric control.

Industrial-Scale Purification Strategies

Azeotropic Distillation

Crude this compound often contains residual dichloroacetyl chloride, which is removed via azeotropic distillation with heptane (bp 98°C). The azeotrope (bp 85°C) is enriched in the target compound, while higher-boiling impurities remain in the pot.

Conditions :

  • Distillation Column : 10 theoretical plates.

  • Cooling Temperature : 10°C to phase-separate the azeotrope into heptane (light phase) and product (heavy phase) .

Chemical Reactions Analysis

Types of Reactions: Acetanilide, 2,2-dichloro-4’-iodo- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove halogen atoms or reduce the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia or thiols in polar solvents under reflux conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, reduction may produce dehalogenated acetanilide, and substitution reactions can result in various substituted acetanilide derivatives.

Scientific Research Applications

Chemistry: Acetanilide, 2,2-dichloro-4’-iodo- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its halogenated structure makes it a valuable starting material for further functionalization.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.

Industry: In the industrial sector, Acetanilide, 2,2-dichloro-4’-iodo- can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of Acetanilide, 2,2-dichloro-4’-iodo- involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting enzyme activity or protein function. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Features

The core structure of 2,2-dichloro-N-(4-iodophenyl)acetamide shares similarities with other halogenated acetamides, particularly in bond geometry and hydrogen bonding patterns. Key comparisons include:

Table 1: Structural Parameters of Selected Acetamide Derivatives
Compound Name Substituents on Phenyl Ring Bond Lengths (Å) Dihedral Angle (°) Hydrogen Bonding Pattern Reference ID
This compound 4-Iodo C=O: 1.21, N-H: 1.00* 79–82* N–H⋯O chains (predicted)
2,2-Dichloro-N-(4-methylphenylsulfonyl)acetamide 4-Methylsulfonyl C=O: 1.22, N-H: 1.01 79.67 N–H⋯O chains along the a-axis
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide 3,5-Dimethyl C=O: 1.22, N-H: 1.00 79–82 N–H⋯O and C–H⋯O layered networks
Chloramphenicol 4-Nitro, 1,3-dihydroxy C=O: 1.23, N-H: 1.01 75–85 O–H⋯O and N–H⋯O networks
  • Bond Geometry : The trans configuration of N–H and C=O bonds is conserved across derivatives, as seen in 2,2-dichloro-N-(4-methylphenylsulfonyl)acetamide and 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide .
  • Dihedral Angles : The angle between the acetamide group and the aromatic ring (79–82°) is consistent among sulfonyl- and methyl-substituted analogs, suggesting minimal steric disruption from iodine in the 4-iodophenyl derivative .

Substituent Effects on Physical and Chemical Properties

The nature of the substituent on the phenyl ring significantly influences reactivity, solubility, and intermolecular interactions:

  • Iodo vs.
  • Chloro vs. Nitro Groups: Chloramphenicol’s 4-nitro and dihydroxy groups enable hydrogen bonding with biological targets (e.g., bacterial ribosomes), whereas the 4-iodo substituent lacks hydrogen-bond donors, limiting analogous interactions .
  • Methyl vs. Halogen Substituents : Methyl groups (e.g., in 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide) reduce polarity, increasing hydrophobicity compared to halogenated derivatives .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns dictate molecular assembly and material properties:

  • N–H⋯O Chains : Observed in sulfonyl- and methyl-substituted analogs, these chains stabilize layered or linear crystal structures .
  • C–H⋯O Interactions : In 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide, additional C–H⋯O bonds create robust 3D networks, contrasting with simpler N–H⋯O chains in the iodophenyl derivative .
  • Biological Implications: Chloramphenicol’s O–H⋯O bonds facilitate binding to bacterial 23S rRNA, a mechanism absent in non-hydroxylated analogs like the 4-iodophenyl compound .

Q & A

Q. What experimental strategies are recommended for synthesizing 2,2-dichloro-N-(4-iodophenyl)acetamide with high purity?

Answer:

  • Stepwise synthesis : Begin with the nucleophilic substitution of 4-iodoaniline with 2,2-dichloroacetyl chloride under anhydrous conditions. Use a polar aprotic solvent (e.g., THF or DMF) and a base (e.g., triethylamine) to scavenge HCl byproducts .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC or 1H^{1}\text{H} NMR for intermediate validation .
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of 4-iodoaniline to acetyl chloride) and reflux temperature (60–80°C). Use inert gas (N2_2) to prevent oxidation of the iodine substituent .

Q. How can crystallization conditions be tailored for this compound to obtain single crystals suitable for X-ray diffraction?

Answer:

  • Solvent selection : Use slow evaporation from a mixed solvent system (e.g., ethanol/water 4:1 v/v) to promote controlled crystal growth. The heavy iodine atom enhances X-ray scattering, aiding structure resolution .
  • Temperature control : Maintain a stable temperature (20–25°C) to avoid rapid nucleation. Pre-filter the solution to remove particulate impurities .
  • Hydrogen bonding : Anticipate intramolecular C–H\cdotsO and intermolecular N–H\cdotsO interactions, which stabilize crystal packing. These motifs are common in chloroacetamides (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) during structural elucidation be resolved?

Answer:

  • Multi-technique validation : Cross-validate 1H^{1}\text{H}/13C^{13}\text{C} NMR, IR, and high-resolution mass spectrometry (HRMS). For example, IR absorption at ~1650 cm1^{-1} confirms the amide C=O stretch, while NMR peaks at δ 7.5–8.0 ppm (aromatic protons) and δ 4.0–4.5 ppm (CH2_2Cl2_2) should align with predicted splitting patterns .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA). Discrepancies may indicate conformational flexibility or solvent effects .

Q. What computational approaches are effective for predicting the reactivity and intermolecular interactions of this compound?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes), leveraging the iodine atom’s van der Waals radius for hydrophobic pocket analysis .
  • Molecular dynamics (MD) : Simulate crystal packing with GROMACS, focusing on halogen bonding (C–I\cdotsO/N) and hydrogen bonding networks observed in related compounds (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) .
  • Electrostatic potential maps : Generate maps via Multiwfn to visualize electrophilic/nucleophilic regions, guiding derivatization strategies .

Q. How does hydrogen bonding influence the solid-state stability and solubility of this compound?

Answer:

  • Intramolecular vs. intermolecular bonds : Intramolecular C–H\cdotsO bonds (forming six-membered rings) reduce conformational flexibility, while intermolecular N–H\cdotsO bonds create infinite chains along crystallographic axes, as seen in 2-chloro-N-(4-fluorophenyl)acetamide .
  • Solubility modulation : Strong intermolecular hydrogen bonding reduces solubility in non-polar solvents. Introduce bulky substituents (e.g., methyl groups) to disrupt packing, as demonstrated in 2-chloro-N-(2,4-dimethylphenyl)acetamide .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) is recommended for structure determination. The iodine atom’s high electron density simplifies phase problem resolution .
  • Spectral databases : Consult NIST Chemistry WebBook for reference IR/NMR data of analogous compounds (e.g., N-(2,4-dimethylphenyl)acetamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.